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Introduction

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog characterized by a simplified,
acyclic three-carbon glycerol backbone linked by phosphodiester bonds.[1][2] This modification
imparts unique properties to oligonucleotides, including high thermal stability in duplexes,
resistance to nuclease degradation, and the ability to form stable structures.[2][3] These
characteristics make GNA-modified oligonucleotides promising candidates for various
therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers.[1]

This document provides detailed application notes and protocols for the automated solid-phase
synthesis of GNA-modified oligonucleotides using standard phosphoramidite chemistry.[2][4]

Data Presentation

The synthesis of high-quality GNA-modified oligonucleotides is achievable with high efficiency
using automated synthesizers. The following table summarizes representative quantitative data
for the synthesis of GNA oligonucleotides. It is important to note that coupling efficiencies can
be influenced by several factors, including the purity of reagents, coupling time, and the
specific sequence being synthesized.[5]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13729803?utm_src=pdf-interest
https://www.biosyn.com/tew/Glycol-nucleic-acids-(GNAs)-and-their-applications.aspx
https://pubmed.ncbi.nlm.nih.gov/20827716/
https://pubmed.ncbi.nlm.nih.gov/20827716/
https://www.researchgate.net/publication/367985172_Acyclic_S-Glycol_Nucleic_Acid_S-GNA_Modification_of_siRNAs_Improves_the_Safety_of_RNAi_Therapeutics_While_Maintaining_Potency
https://www.biosyn.com/tew/Glycol-nucleic-acids-(GNAs)-and-their-applications.aspx
https://pubmed.ncbi.nlm.nih.gov/20827716/
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.benchchem.com/pdf/comparative_analysis_of_coupling_efficiency_between_different_phosphoramidite_suppliers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

GNA-Modified Standard DNA/RNA
Parameter . . . . Reference
Oligonucleotides Oligonucleotides

Average Coupling

o >98% >99% [6][7]

Efficiency

Overall Yield (for a 20- Calculated based on
Approx. 60-70% Approx. 70-80% ) o

mer) coupling efficiency

Purity (Trityl-on,

y (Trity >80% >85% [6]

crude)

Final Purity (after
>95% >95% [8][9]

purification)

Note: The overall yield is calculated as (Average Coupling Efficiency)*(Number of couplings -
1). The values presented are typical and may vary depending on the specific synthesis
conditions and sequence.

Experimental Protocols
Protocol 1: Preparation of GNA Phosphoramidites

The synthesis of GNA phosphoramidite monomers is a prerequisite for automated
oligonucleotide synthesis. Detailed chemical synthesis protocols for GNA phosphoramidites
with various nucleobases (Adenine, Guanine, Cytosine, Thymine) have been described.[2][6]
Improved methods utilize N-dimethylformamidine protection for adenine and guanine, and an
acetamide for cytosine to allow for faster deprotection.[6] Researchers can either synthesize
these monomers in-house or procure them from commercial suppliers.[10]

Protocol 2: Automated Solid-Phase Synthesis of GNA-
Modified Oligonucleotides

This protocol outlines the steps for automated synthesis on a standard DNA/RNA synthesizer.
1. Reagent Preparation:

¢ GNA Phosphoramidites: Dissolve GNA phosphoramidites (A, G, C*, T) in anhydrous
acetonitrile to a final concentration of 100 mM.[6]
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3.

Standard Reagents: Prepare fresh solutions of activator (e.g., 5-Ethylthio-1H-tetrazole),
capping reagents (Cap A and Cap B), oxidizing agent (e.g., iodine solution), and deblocking
agent (e.qg., trichloroacetic acid in dichloromethane) as per the synthesizer manufacturer's
recommendations.

. Synthesizer Setup:

Install the GNA phosphoramidite vials and other reagent reservoirs on the synthesizer.

Program the synthesis sequence, specifying the desired GNA and any standard DNA/RNA
bases.

Select a suitable solid support, typically controlled pore glass (CPG) functionalized with the
first nucleoside.[4]

Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles,

one for each monomer addition.

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed
from the support-bound nucleoside by treatment with the deblocking agent.

Step 2: Coupling: The GNA phosphoramidite is activated by the activator and coupled to the
free 5'-hydroxyl group of the growing oligonucleotide chain. A key modification for GNA
synthesis is extending the coupling time to 3 minutes to ensure high coupling efficiency.[6]

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping
reagents to prevent the formation of deletion mutants in subsequent cycles.

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester linkage using the oxidizing agent.

. Post-Synthesis Processing:

Upon completion of the synthesis, the solid support is removed from the synthesizer.

The oligonucleotide is cleaved from the support and the protecting groups are removed.
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Protocol 3: Deprotection and Purification

1. Cleavage and Deprotection:
o Transfer the solid support to a vial.

¢ Add a solution of AMA (a mixture of aqueous ammonium hydroxide and aqueous
methylamine).[6]

¢ Incubate the vial at 55°C for 15-20 minutes.[6] This treatment cleaves the oligonucleotide
from the solid support and removes the protecting groups from the nucleobases and the
phosphate backbone.[11]

e Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new
tube.

» Evaporate the solvent to dryness.
2. Purification:

e The crude oligonucleotide can be purified using various methods, including High-
Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis
(PAGE).[8][9]

¢ Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying "trityl-on"
oligonucleotides, where the final 5-DMT group is left on. The hydrophobic DMT group allows
for good separation. The collected fraction is then detritylated and desalted.

e lon-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their
charge and is effective for purifying "trityl-off" oligonucleotides.

o Denaturing PAGE: This technique provides high resolution for purifying oligonucleotides,
especially for longer sequences.[9]

3. Characterization:

e The purity and identity of the final GNA-modified oligonucleotide should be confirmed by
methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.
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Caption: Automated solid-phase synthesis workflow for GNA-modified oligonucleotides.
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Caption: Chemical structure of a Glycol Nucleic Acid (GNA) monomer unit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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